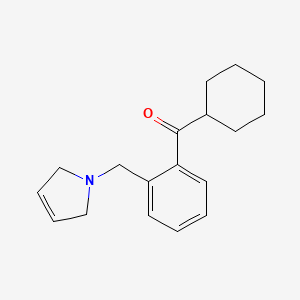

Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

Properties

IUPAC Name |

cyclohexyl-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h4-7,10-11,15H,1-3,8-9,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKJVUCBHDGABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643962 | |

| Record name | Cyclohexyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-94-5 | |

| Record name | Cyclohexyl[2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898763-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, a compound featuring both cyclohexyl and pyrrolidine moieties, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure incorporates a cyclohexane ring and a pyrrole derivative, which are known to enhance biological activity due to their unique interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study reported that pyrrole benzamide derivatives had minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity comparable to established antibiotics like ciprofloxacin .

| Compound Type | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole Benzamide Derivatives | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Triclosan) | 10 | Escherichia coli |

Antiviral Activity

This compound's structural analogs have been investigated for antiviral properties. Notably, a class of pyrrole derivatives has been shown to inhibit hepatitis C virus replication by suppressing cyclooxygenase-2 (COX-2), which plays a role in viral replication pathways .

The biological activity of this compound may be attributed to its interaction with specific receptors and enzymes:

- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signaling pathways involved in inflammation and infection.

- Enzyme Inhibition : Similar compounds have shown efficacy in inhibiting enzymes critical for pathogen survival, such as those involved in cell wall synthesis in bacteria or polymerases in viruses.

Study on Antimicrobial Efficacy

In a comparative study of various pyrrole derivatives, this compound was evaluated alongside other compounds for its antibacterial properties. The results demonstrated that it exhibited significant activity against Staphylococcus aureus, with an MIC comparable to that of leading antibiotics .

Research on Antiviral Properties

Another study focused on the antiviral potential of pyrrole-based compounds against hepatitis C virus. The findings suggested that these compounds could effectively inhibit viral replication through COX-2 suppression mechanisms . This highlights the potential for developing new antiviral therapies based on the structural framework of this compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The target compound’s analogs differ primarily in substituents on the phenyl ring or the ketone-attached group. Key examples include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electronegativity : Fluorine substitution (as in the 3,4-difluoro derivative) enhances electronegativity, which may influence binding interactions in biological systems .

- Reactivity: The methylthio group in Cyclohexyl 2-(methylthio)phenyl methanone introduces sulfur-based reactivity, such as susceptibility to oxidation .

Analytical Characterization

- Mass Spectrometry : HRMS data for related compounds (e.g., $ \text{C}{13}\text{H}{14}\text{O}_3\text{NS} $, [M+H]+ = 264.06889) validate the utility of HRMS in confirming molecular formulas .

- Spectral Libraries: Cyclohexyl(phenyl)methanone’s spectral data (118 spectra via Q Exactive Orbitrap) highlight the importance of curated databases for structural elucidation .

Preparation Methods

Synthesis of the Cyclohexyl Phenyl Ketone Core

- The cyclohexyl ketone moiety is typically introduced via Friedel-Crafts acylation or by reaction of cyclohexanecarbonyl chloride with an appropriate phenyl derivative.

- For example, 2-bromobenzoyl chloride or 2-chlorobenzoyl chloride can be reacted with cyclohexane derivatives under palladium-catalyzed conditions to form the cyclohexyl phenyl ketone intermediate.

Catalytic and Palladium-Mediated Coupling Reactions

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) are often used to assemble the aromatic ketone and pyrrole components.

- For instance, palladium(II) acetate with triphenylphosphine ligands in solvents like dimethylformamide or hexamethylphosphoric triamide at elevated temperatures facilitates coupling of aryl halides with pyrrole derivatives.

- These methods allow for high regioselectivity and yield in forming the carbon-carbon and carbon-nitrogen bonds required.

Purification and Isomer Separation

- The product mixture may contain E/Z isomers due to the methylene linkage; preparative high-performance liquid chromatography (HPLC) is used to separate these isomers.

- Crystallization from solvents such as methanol, ethyl acetate, or hexane is employed to purify the final compound.

Detailed Preparation Methods from Literature

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Cyclohexanecarbonyl chloride + 2-bromobenzene derivative, Pd catalyst, triphenylphosphine, DMF, 60-80°C | Formation of cyclohexyl phenyl ketone intermediate via Pd-catalyzed coupling | Moderate to high yield; regioselective |

| 2 | 2-(Bromomethyl)phenyl ketone + 2,5-dihydro-1H-pyrrole, base (e.g., triethylamine), acetonitrile, room temp to reflux | Nucleophilic substitution to attach pyrrole ring via methylene bridge | Good yield; mild conditions preserve pyrrole integrity |

| 3 | Purification by extraction, drying (MgSO4), solvent evaporation, recrystallization | Removal of impurities and isolation of pure compound | Crystallization from methanol or ethyl acetate |

| 4 | Preparative HPLC for E/Z isomer separation if necessary | Ensures isomeric purity for biological or material applications | Isomers equilibrate; separation is transient |

Research Findings and Optimization

- The use of palladium catalysts with triphenylphosphine ligands is critical for efficient coupling reactions, providing high selectivity and minimizing side reactions.

- Reaction temperature and solvent choice significantly affect yield and purity; DMF and hexamethylphosphoric triamide are preferred solvents for their high boiling points and polarity.

- The pyrrole ring is sensitive to strong acids and bases; thus, mild reaction conditions and neutral to slightly basic pH are maintained during substitution steps.

- Hydrolysis and further functional group transformations can be performed post-synthesis to modify the compound for specific applications.

- Isomerization between E and Z forms of the methylene linkage occurs readily; thus, rapid purification and storage under inert atmosphere are recommended to maintain isomeric stability.

Summary Table of Key Preparation Parameters

| Parameter | Optimal Condition | Comments |

|---|---|---|

| Catalyst | Pd(OAc)2 with PPh3 | Essential for coupling efficiency |

| Solvent | DMF, acetonitrile, or hexamethylphosphoric triamide | High boiling point solvents preferred |

| Temperature | 60-80°C for coupling; room temp to reflux for substitution | Balances reaction rate and stability |

| Base | Triethylamine or similar mild base | Protects pyrrole ring |

| Purification | Extraction, drying, recrystallization, preparative HPLC | Ensures purity and isomer separation |

| Yield | Moderate to high (50-85%) depending on step | Optimized by reaction conditions |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing Cyclohexyl(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone?

- Methodological Answer : The compound can be synthesized via coupling reactions involving cyclohexylmethanone precursors and functionalized pyrrole derivatives. For example, building blocks like 2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)benzaldehyde may undergo nucleophilic addition with cyclohexyl Grignard reagents, followed by oxidation to yield the methanone scaffold. Catalytic hydroacylation using rhodium catalysts (e.g., as demonstrated for structurally related cyclohexyl methanones) could also be adapted to improve regioselectivity . Additionally, modular approaches similar to ADC1730/ADC1740 synthesis (employing clickable derivatives and fatty acid building blocks) might be applicable for introducing the pyrrole moiety .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR are essential for confirming the connectivity of the cyclohexyl, phenyl, and pyrrole groups. For example, the deshielded protons near the methanone group and pyrrole ring will show distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for verifying the presence of labile functional groups like the dihydro-pyrrole .

- X-ray Crystallography : Single-crystal X-ray analysis (using programs like SHELXL) provides unambiguous structural confirmation, especially for resolving stereochemical ambiguities in the cyclohexyl ring or pyrrole substitution .

Q. How can researchers assess the stability of this compound under experimental conditions?

- Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition profiles.

- HPLC Monitoring : Track degradation products under varying pH, temperature, or solvent conditions.

- Light Sensitivity Tests : UV-Vis spectroscopy can identify photodegradation pathways, particularly if the pyrrole moiety participates in photoreactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites prone to nucleophilic/electrophilic attacks. For instance, the electron-rich pyrrole ring may act as a ligand in transition-metal catalysis .

- Molecular Dynamics (MD) Simulations : Model interactions with solvents or enzymes to predict solubility or binding affinities, leveraging parameters from related methanone derivatives .

- Docking Studies : If biological activity is hypothesized (e.g., antimicrobial potential), dock the compound into protein active sites (e.g., cytochrome P450 enzymes) to assess binding modes .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR signals)?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering in the cyclohexyl group) that cause signal broadening at room temperature .

- Isotopic Labeling : Use -labeled analogs to assign overlapping carbon signals.

- Crystallographic Refinement : Cross-validate NMR assignments with X-ray data, using SHELXL’s robust refinement algorithms to resolve positional uncertainties .

Q. How can researchers optimize reaction yields for derivatives of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (catalyst loading, temperature, solvent polarity) to identify optimal conditions.

- In Situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation during synthesis.

- Byproduct Analysis : Employ GC-MS or LC-MS to characterize side products (e.g., over-oxidation of the methanone group) and adjust reaction stoichiometry accordingly .

Q. What are the challenges in studying the biological activity of this compound, and how can they be addressed?

- Methodological Answer :

- Cytotoxicity Profiling : Use cell viability assays (e.g., MTT) to differentiate between specific bioactivity and general toxicity.

- Metabolic Stability : Incubate the compound with liver microsomes to assess susceptibility to cytochrome P450-mediated degradation.

- Target Identification : Employ affinity chromatography or photoaffinity labeling to isolate interacting proteins, as demonstrated for structurally similar thiourea derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.